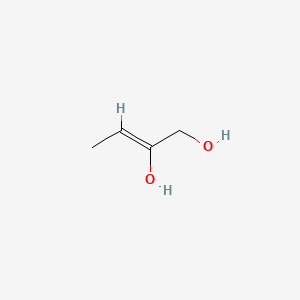

1,2-Dihydroxy-2-butene

Description

Defining the Research Landscape of Vicinal Unsaturated Diols

Vicinal diols, or glycols, are organic compounds that feature two hydroxyl (-OH) groups on adjacent carbon atoms. researchgate.netwikipedia.orgwikipedia.org The research landscape expands significantly when a carbon-carbon double bond is introduced into the structure, creating a vicinal unsaturated diol. This combination of functional groups—the alkene and the diol—makes these molecules highly versatile building blocks in organic synthesis. The alkene moiety can undergo a wide array of reactions, such as addition and polymerization, while the hydroxyl groups can be transformed into ethers, esters, or be eliminated to form other structures.

The presence of both functionalities in close proximity allows for complex and stereospecific transformations, making these compounds attractive targets and intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.govchemicalbook.com Research often focuses on developing stereoselective synthesis methods to control the spatial arrangement of the hydroxyl groups and the configuration of the double bond, as this stereochemistry is crucial for the biological activity and material properties of the final products. researchgate.net

Distinguishing Isomeric Dihydroxybutenes: Focus on (Z)-but-2-ene-1,2-diol

The molecular formula C₄H₈O₂ can represent several dihydroxybutene isomers, which differ in the placement of their functional groups (positional isomers) and their spatial arrangement (stereoisomers). libretexts.orgscience-revision.co.uk It is essential to distinguish 1,2-dihydroxy-2-butene from its more commonly studied isomers, such as but-2-ene-1,4-diol.

Positional Isomerism:

This compound: The two hydroxyl groups are on carbons 1 and 2, making it a vicinal diol. The double bond is between carbons 2 and 3.

1,4-Dihydroxy-2-butene: The hydroxyl groups are on carbons 1 and 4. The double bond is between carbons 2 and 3. nih.govnih.govontosight.ai This is the most extensively researched isomer.

2,3-Dihydroxy-1-butene: The hydroxyl groups are on carbons 2 and 3, also a vicinal diol, but the double bond is terminal (between carbons 1 and 2).

Stereoisomerism: For but-2-ene diols, the presence of the double bond leads to E/Z (trans/cis) isomerism.

(Z)-but-2-ene-1,2-diol: This is the cis isomer, where the substituents on the double bond are on the same side. Specific research and detailed properties for this particular isomer are not widely documented in publicly available literature.

(E)-but-2-ene-1,2-diol: This is the trans isomer, with substituents on opposite sides. nih.gov

The table below compares the known properties of this compound with its more studied 1,4-dihydroxy-2-butene isomers.

| Property | This compound nih.gov | (Z)-but-2-ene-1,4-diol (cis) wikipedia.orgavantorsciences.comnist.gov | (E)-but-2-ene-1,4-diol (trans) nih.govlookchem.com |

| Synonym | But-2-ene-1,2-diol | cis-1,4-Dihydroxy-2-butene | trans-1,4-Dihydroxy-2-butene |

| Molecular Weight | 88.11 g/mol | 88.11 g/mol | 88.11 g/mol |

| Melting Point | Data not available | 7 °C | 27 °C |

| Boiling Point | Data not available | 235 °C | 131.5 °C @ 12 mmHg |

| Density | Data not available | 1.07 g/mL | 1.07 g/mL @ 25 °C |

| Solubility | Data not available | Very soluble in water, ethanol, acetone | Very soluble in water, ethanol, acetone |

Note: The lack of extensive experimental data for this compound highlights its status as a less-explored chemical entity compared to its 1,4-diol counterpart.

Academic Significance and Research Impetus for Unsaturated Diols

The academic significance of unsaturated diols is rooted in their utility as versatile synthetic intermediates. researchgate.netchemicalbook.com The impetus for research in this area is driven by the continuous need for efficient and stereoselective methods to construct complex molecular architectures.

Unsaturated diols like the isomers of butenediol serve as precursors to a wide range of valuable compounds:

Heterocycles: They can be converted into important cyclic compounds such as furans, pyrrolines, and dioxanes, which are common motifs in pharmaceuticals and natural products. chemicalbook.com

Polymers: The diol functionality allows them to be used as monomers or cross-linking agents in polymerization reactions to produce polyesters and polyurethanes with specific properties. chemicalbook.comcymitquimica.com

Fine Chemicals: Catalytic and stereoselective synthesis using unsaturated diols as starting materials provides access to optically active products. For example, (Z)-but-2-ene-1,4-diol is used in dehydrogenase-catalyzed bioreductions and in stereocontrolled synthesis to produce other valuable synthons. researchgate.netresearchgate.net It is also a key reactant in the production of certain pesticides. wikipedia.org

While the majority of this research has utilized the readily available but-2-ene-1,4-diol, the unique structure of this compound suggests it could offer alternative reaction pathways and lead to novel products. The combination of a secondary and a primary allylic alcohol function within a vicinal diol framework presents distinct synthetic possibilities that warrant further investigation.

Structure

3D Structure

Properties

CAS No. |

50317-11-8 |

|---|---|

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

(Z)-but-2-ene-1,2-diol |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,5-6H,3H2,1H3/b4-2- |

InChI Key |

YGOGUHNFNOCNOE-RQOWECAXSA-N |

Isomeric SMILES |

C/C=C(/CO)\O |

Canonical SMILES |

CC=C(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dihydroxy 2 Butene and Analogues

Stereoselective Strategies in Dihydroxylation of Alkenes

The dihydroxylation of alkenes is a process that converts an alkene into a vicinal diol by adding a hydroxyl group to each carbon of the double bond. wikipedia.org The stereochemical outcome of this transformation can be precisely controlled through the selection of reagents and reaction conditions.

Syn-Dihydroxylation via Osmium Tetroxide and Catalytic Systems (e.g., N-methylmorpholine N-oxide)

The use of osmium tetroxide (OsO₄) is a reliable method for the syn-dihydroxylation of alkenes, meaning both hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.comjove.com Due to the high cost and toxicity of OsO₄, catalytic systems have been developed. The Upjohn dihydroxylation employs a catalytic amount of OsO₄ with a stoichiometric co-oxidant, most commonly N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org NMO regenerates the osmium(VIII) tetroxide from the osmium(VI) species formed during the reaction, allowing the catalytic cycle to continue. chemistrysteps.com This method is highly efficient and prevents the formation of side products often seen with other strong oxidants. libretexts.org

Mechanistic Aspects of Cyclic Osmate Ester Formation and Cleavage in Vicinal Diol Synthesis

The mechanism for osmium-catalyzed dihydroxylation proceeds through a concerted [3+2] cycloaddition reaction. wikipedia.orgorganic-chemistry.org The π-bond of the alkene attacks the electrophilic osmium tetroxide, forming a five-membered cyclic osmate ester intermediate. jove.comlibretexts.org This intermediate, where the osmium is in the +VI oxidation state, preserves the stereochemistry of the initial alkene. jove.com

The cleavage of this cyclic osmate ester is the final step to liberate the vicinal diol. This can be achieved using a reducing agent, such as aqueous sodium bisulfite (NaHSO₃), or through hydrolysis. masterorganicchemistry.comjove.com In catalytic systems using NMO, the cleavage and re-oxidation of the osmium catalyst occur within the catalytic cycle. organic-chemistry.org The formation and subsequent cleavage of this intermediate ensure the syn-stereospecificity of the addition. escholarship.org

Influence of Alkene Stereoisomerism on Dihydroxylation Products (e.g., cis- vs. trans-2-butene yielding diastereomeric/enantiomeric glycols)

The syn-addition mechanism of dihydroxylation with osmium tetroxide is stereospecific, meaning that the stereochemistry of the starting alkene directly determines the stereochemistry of the product diol. jove.com The dihydroxylation of the stereoisomers of 2-butene (B3427860) provides a clear illustration of this principle.

cis-2-Butene : Undergoes syn-dihydroxylation to yield a single, achiral product: meso-2,3-butanediol. libretexts.orgbrainly.com The product has a plane of symmetry and is therefore not optically active.

trans-2-Butene : Undergoes syn-dihydroxylation to produce a racemic mixture of two enantiomers: (2R,3R)-2,3-butanediol and (2S,3S)-2,3-butanediol. libretexts.orgbrainly.com

This predictable stereochemical outcome is a powerful tool in synthetic chemistry.

| Starting Alkene | Dihydroxylation Product(s) | Stereochemical Description |

|---|---|---|

| cis-2-Butene | meso-2,3-butanediol | Single achiral, meso compound |

| trans-2-Butene | (2R,3R)-2,3-butanediol and (2S,3S)-2,3-butanediol | Racemic mixture of enantiomers |

Asymmetric Dihydroxylation Techniques (e.g., Sharpless Asymmetric Dihydroxylation)

While the Upjohn dihydroxylation is highly effective for syn-diol synthesis, it produces racemic mixtures from prochiral alkenes. The Sharpless Asymmetric Dihydroxylation (SAD) addresses this by introducing chirality, yielding highly enantiomerically enriched vicinal diols. organic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.orgalfa-chemistry.com

The reaction is typically performed using pre-packaged reagent mixtures known as AD-mix. nih.gov

AD-mix-α : Contains the chiral ligand (DHQ)₂PHAL.

AD-mix-β : Contains the pseudoenantiomeric chiral ligand (DHQD)₂PHAL.

The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product. alfa-chemistry.com The stoichiometric oxidant in these mixtures is typically potassium ferricyanide (K₃Fe(CN)₆). organic-chemistry.orgnih.gov The reaction mechanism is believed to proceed through a [3+2] cycloaddition, similar to the non-asymmetric version, but the chiral ligand accelerates the reaction and directs the osmium tetroxide to one face of the alkene. wikipedia.org

| Reagent Mix | Chiral Ligand | Typical Stereochemical Outcome |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyl groups to the "alpha" face of the alkene |

| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyl groups to the "beta" face of the alkene |

Alternative Oxidative Routes to Dihydroxybutenes (General Alkene Oxidation)

While osmium-based reagents are highly reliable, other methods exist for the dihydroxylation of alkenes.

Potassium Permanganate (KMnO₄) : A cold, alkaline solution of potassium permanganate can also produce syn-diols via a cyclic manganate ester intermediate, analogous to the osmate ester. masterorganicchemistry.comchemistrysteps.com However, KMnO₄ is a very strong oxidizing agent and can easily lead to over-oxidation, cleaving the carbon-carbon bond of the newly formed diol to yield carboxylic acids or ketones. chemistrysteps.comlibretexts.org This lack of selectivity often results in lower yields compared to osmium-based methods. libretexts.org

Ruthenium- and Iodine-Based Reagents : Other transition metals, such as ruthenium, can catalyze dihydroxylation reactions. wikipedia.org Additionally, metal-free methods have been developed. For instance, hypervalent iodine reagents, sometimes in catalytic amounts with a stoichiometric oxidant, can effect the syn-dihydroxylation of alkenes, offering a less toxic alternative to osmium. rsc.orgorganic-chemistry.org

Synthesis of Related Dihydroxyalkenes from Precursors (e.g., 2-butyne-1,4-diol as a precursor for 2-butene-1,4-diol)

The synthesis of unsaturated diols like 2-butene-1,4-diol (B106632) often starts from a more unsaturated precursor. A common industrial route is the selective hydrogenation of 2-butyne-1,4-diol. chemicalbook.comatamankimya.com This transformation requires careful control to prevent over-hydrogenation to the fully saturated butane-1,4-diol.

The reaction is typically carried out using a palladium-based catalyst, such as palladium on carbon (Pd/C). google.com To enhance selectivity for the alkene, the catalyst is often "poisoned" with agents like lead salts (as in Lindlar's catalyst) or other modifiers. google.com These poisoned catalysts reduce the activity of the palladium, allowing the hydrogenation to stop at the alkene stage, thus yielding 2-butene-1,4-diol with high selectivity. chemicalbook.com The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize the yield of the desired unsaturated diol. google.com

Hydrolytic Routes for Alkene Diol Formation (e.g., hydrolysis of vinyloxiranes in C5-alkene diol synthesis)

The hydrolysis of epoxides, or oxiranes, represents a fundamental route to synthesizing 1,2-diols. When the epoxide is part of an unsaturated system, such as a vinyloxirane (e.g., 3,4-epoxy-1-butene), its ring-opening via hydrolysis yields an unsaturated diol. This transformation can be achieved through several methods, primarily acid-catalyzed or enzymatic hydrolysis.

In acid-catalyzed hydrolysis, the epoxide is treated with aqueous acid. The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring for nucleophilic attack by water. libretexts.orgyoutube.com This process typically results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond plane. libretexts.org For a vinyloxirane, the regioselectivity of the water molecule's attack (i.e., at the carbon adjacent to the vinyl group or the terminal carbon) is influenced by electronic and steric factors.

Enzymatic hydrolysis offers a green and highly selective alternative. Epoxide hydrolases (EHs) are enzymes that catalyze the ring-opening of epoxides with water to form vicinal diols. rsc.orgwikipedia.org This biocatalytic approach can exhibit high levels of enantioselectivity and regioselectivity, making it possible to synthesize specific chiral diols from racemic epoxide mixtures. rsc.org For example, research on epoxide hydrolases from Solanum lycopersicum (tomato) has demonstrated the potential to manipulate the enzyme's regioselectivity through site-directed mutagenesis to achieve the enantioconvergent synthesis of specific enantiopure alkane- and alkene-1,2-diols. rsc.org This method provides a sustainable pathway to chiral unsaturated diols, which are valuable intermediates in asymmetric synthesis.

Exploration of Novel Catalytic Systems for Dihydroxybutene Synthesis

The development of novel catalytic systems is crucial for the efficient and selective synthesis of dihydroxybutene isomers, particularly 2-butene-1,4-diol, a closely related and industrially significant analogue. Key strategies include the selective hydrogenation of alkynes and the direct functionalization of dienes.

Selective Hydrogenation of 2-Butyne-1,4-diol

A primary industrial route to 2-butene-1,4-diol is the selective semi-hydrogenation of 2-butyne-1,4-diol. Achieving high selectivity for the cis-alkene (cis-2-butene-1,4-diol) without over-reduction to butane-1,4-diol is the principal challenge. Novel catalysts have been developed to optimize this process.

Palladium (Pd)-based catalysts are commonly used, with performance being highly dependent on the support and additives. A selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol was achieved with near-complete selectivity using a 1% Pd/CaCO3 catalyst in the presence of ammonia. jst.go.jpresearchgate.net More recently, a Schiff base-modified Pd nanocatalyst has shown excellent performance, achieving high conversion and selectivity under mild, additive-free conditions. researchgate.net

Platinum (Pt) catalysts supported on silicon carbide (SiC) have also emerged as highly effective systems. A catalyst with a low loading of Pt (0.5 wt%) on SiC demonstrated outstanding selectivity (~96%) for 2-butene-1,4-diol with a high conversion of the starting material (96%). rsc.orgresearchgate.net Characterization studies indicate that metallic Pt nanoparticles are the active species in this transformation. rsc.org

In a move towards sustainable chemistry, a photocatalytic system using copper single atoms anchored on titanium dioxide (TiO2) has been developed. This system uses water as the hydrogen source and operates under ambient conditions with simulated solar light, achieving nearly 100% conversion of 2-butyne-1,4-diol with over 99% selectivity for 2-butene-1,4-diol. acs.org

| Catalyst System | Substrate | Key Conditions | Conversion (%) | Selectivity (%) for 2-Butene-1,4-diol | Reference |

|---|---|---|---|---|---|

| 1% Pd/CaCO3–NH3 | 2-Butyne-1,4-diol | Batch reactor, 323–353 K | High | ~100 | jst.go.jpresearchgate.net |

| 0.5 wt% Pt/SiC | 2-Butyne-1,4-diol | 100 °C, 1 MPa H2, 10 h | ~96 | ~96 | rsc.orgresearchgate.net |

| Cu-SAs-TiO2 | 2-Butyne-1,4-diol | Simulated solar light, water as H2 source | ~100 | 99.4 | acs.org |

Catalytic Dihydroxylation and Diacetoxylation of 1,3-Butadiene (B125203)

The direct conversion of 1,3-butadiene to butene diols or their precursors is an atom-economical approach. Palladium-catalyzed diacetoxylation involves the addition of two acetate groups across the diene system. The resulting diacetoxybutene isomers can then be hydrolyzed to the corresponding diols. Using a Pd/Te/C catalyst, the liquid-phase diacetoxylation of 1,3-butadiene yields a mixture of products, with trans-1,4-diacetoxy-2-butene being the major isomer (75%). osti.gov Homogeneous palladium complexes have also been studied, leading to a combined 48-50% selectivity for cis- and trans-1,4-diacetoxy-2-butenes. osti.gov

A more direct route is the asymmetric 1,4-dihydroxylation of 1,3-dienes. This has been achieved through a platinum-catalyzed enantioselective diboration. organic-chemistry.orgnih.gov In this two-step, one-pot process, 1,3-butadiene or its derivatives react with bis(pinacolato)diboron in the presence of a platinum catalyst and a chiral ligand. The resulting 1,4-bis(boronate) ester intermediate is then oxidized (e.g., with hydrogen peroxide) to yield the chiral 2-buten-1,4-diol. nih.govacs.org This method is notable for its ability to create enantiomerically enriched diols, which are valuable in asymmetric synthesis. organic-chemistry.org

| Method | Catalyst System | Reagents | Primary Product | Selectivity / Yield | Reference |

|---|---|---|---|---|---|

| Diacetoxylation | Pd/Te/C | Acetic acid, O2 | trans-1,4-Diacetoxy-2-butene | ~75% selectivity | osti.gov |

| Diacetoxylation | Homogeneous Pd complexes | Acetic acid, acetate ions | cis/trans-1,4-Diacetoxy-2-butenes | 48-50% selectivity | osti.gov |

| Asymmetric Diboration/Oxidation | Pt2(dba)3 / Chiral TADDOL-derived phosphonite ligand | 1) B2(pin)2; 2) H2O2, NaOH | Chiral 2-Buten-1,4-diol | Good yields, high enantiomeric purity | nih.gov |

Ruthenium-Catalyzed Dihydroxylation

Ruthenium-based catalysts are also effective for the dihydroxylation of alkenes. Ruthenium tetroxide (RuO4), often generated in situ from a precursor like ruthenium trichloride (RuCl3), can catalyze the syn-dihydroxylation of olefins. organic-chemistry.org An improved protocol using catalytic amounts (0.5 mol%) of RuO4 under acidic conditions allows for the hydroxylation of various olefins in good to excellent yields with minimal formation of side products. organic-chemistry.org While less specific to 1,3-butadiene in the cited literature, this methodology represents a powerful tool for alkene diol synthesis that can be applied to unsaturated systems.

Chemical Reactivity and Mechanistic Investigations of 1,2 Dihydroxy 2 Butene

Reactions of the Alkene Moiety

The carbon-carbon double bond in 1,2-dihydroxy-2-butene is a site of high electron density, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing hydroxyl groups can influence the reactivity and regioselectivity of these reactions.

Electrophilic Addition Reactions: Stereochemical Outcomes and Regioselectivity

Electrophilic addition reactions to alkenes proceed through the formation of a carbocation intermediate, and the stability of this intermediate dictates the regiochemical outcome, as described by Markovnikov's rule. In the case of this compound, the addition of an electrophile (E+) to the double bond can, in principle, lead to two different carbocation intermediates.

The hydroxyl groups exert a negative inductive effect (-I), which can destabilize an adjacent carbocation. However, the oxygen atoms also possess lone pairs of electrons that can stabilize a carbocation through resonance (+M effect). The regioselectivity of electrophilic additions will therefore depend on the balance of these electronic effects and the nature of the attacking electrophile. For instance, in the addition of a hydrogen halide (HX), protonation of the C3 carbon would lead to a carbocation at C2, which could be stabilized by the lone pairs of the attached hydroxyl group. This would suggest a preference for the formation of a halohydrin with the halogen at the C3 position.

The stereochemistry of the addition is also a critical aspect. Depending on the reaction mechanism, the addition can occur in a syn or anti fashion. For example, halogenation with Br₂ typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond. The presence of the hydroxyl groups may influence the stereochemical course of the reaction by participating in the reaction mechanism, potentially leading to the formation of cyclic ethers or other complex products.

| Electrophilic Addition Reaction | Typical Reagent | Expected Major Regioisomer | Expected Stereochemistry |

| Hydrohalogenation | HBr, HCl | Halogen at C3 | Mixture of syn and anti |

| Halogenation | Br₂, Cl₂ | - | Anti-addition |

| Hydration (acid-catalyzed) | H₂O, H⁺ | OH at C3 | Mixture of syn and anti |

Oxidative Cleavage Pathways (e.g., Ozonolysis and Periodate (B1199274) Cleavage of Vicinal Diols)

The double bond and the vicinal diol functionality in this compound make it susceptible to oxidative cleavage by specific reagents, leading to the formation of smaller carbonyl-containing fragments.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. organic-chemistry.orgchemrxiv.orgmasterorganicchemistry.comnih.gov Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc dust and water or dimethyl sulfide) would cleave the double bond between C2 and C3. This would be expected to yield two primary products: glyoxal (B1671930) (CHOCHO) from the C1 and C2 fragment, and acetaldehyde (B116499) (CH₃CHO) from the C3 and C4 fragment. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehydes to the corresponding carboxylic acids, yielding glyoxylic acid and acetic acid.

Periodate Cleavage of Vicinal Diols: The vicinal diol arrangement at C1 and C2 is a key structural feature that allows for selective cleavage by reagents like periodic acid (HIO₄) or sodium periodate (NaIO₄). sioc-journal.cnyoutube.comnih.govyoutube.com This reaction proceeds through a cyclic periodate ester intermediate and results in the cleavage of the carbon-carbon single bond between the two hydroxyl-bearing carbons (the C1-C2 bond). In the case of this compound, periodate cleavage would break the bond between C1 and C2, leading to the formation of formaldehyde (B43269) (from C1) and 2-hydroxy-2-butenal (from the C2-C4 fragment).

| Oxidative Cleavage Method | Reagent(s) | Bond Cleaved | Expected Products |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | C2=C3 | Glyoxal, Acetaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | C2=C3 | Glyoxylic acid, Acetic acid |

| Periodate Cleavage | HIO₄ or NaIO₄ | C1-C2 | Formaldehyde, 2-Hydroxy-2-butenal |

Reactions of the Hydroxyl Groups

The two hydroxyl groups in this compound, one primary (at C1) and one secondary and allylic (at C2), exhibit typical alcohol reactivity, but their proximity and the presence of the double bond can lead to specific outcomes.

Esterification and Etherification Reactions

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or under acid-catalyzed dehydration conditions. acs.orgacs.org Due to the different nature of the two hydroxyl groups (primary vs. secondary allylic), regioselective reactions are possible.

Generally, primary alcohols are more reactive towards esterification and etherification than secondary alcohols due to reduced steric hindrance. Therefore, it is expected that reactions with one equivalent of an acylating or alkylating agent would preferentially occur at the C1 hydroxyl group. However, the allylic nature of the C2 hydroxyl group can enhance its reactivity in certain reactions, particularly those involving carbocation intermediates. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. nih.govscispace.comnih.gov For example, Mitsunobu conditions have been shown to effect regioselective esterification of vicinal diols in monosaccharide derivatives. nih.govscispace.com

| Reaction | Reagent | Expected Major Monosubstituted Product |

| Esterification | Acyl chloride, Carboxylic acid (acid-catalyzed) | Ester at C1 |

| Etherification | Alkyl halide (Williamson synthesis) | Ether at C1 |

Intramolecular Cyclization and Ring-Closing Reactions

While the dehydrative cyclization of 1,4-dihydroxy-2-butene to furan (B31954) derivatives is a well-known reaction, the intramolecular cyclization of the 1,2-isomer would lead to different heterocyclic systems. Acid-catalyzed intramolecular reactions of this compound could potentially lead to the formation of cyclic ethers. organic-chemistry.orgresearchgate.netmsu.eduwikipedia.orgthieme-connect.comdoubtnut.com

Protonation of the primary hydroxyl group at C1, followed by intramolecular attack by the secondary hydroxyl group at C2, would lead to the formation of a five-membered ring, a substituted tetrahydrofuran (B95107) derivative. Alternatively, protonation of the secondary hydroxyl group at C2 and subsequent attack by the primary hydroxyl group would also result in a five-membered ring. The facility of such cyclizations would depend on the stability of the intermediate carbocations and the conformational feasibility of the ring-closing step.

Rearrangements and Isomerization Processes

The structural features of this compound, particularly the vicinal diol and the allylic alcohol moiety, make it susceptible to various rearrangement and isomerization reactions, often under acidic or basic conditions.

One important potential rearrangement is an acid-catalyzed pinacol-type rearrangement. masterorganicchemistry.commasterorganicchemistry.com Protonation of one of the hydroxyl groups followed by the loss of water would generate a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift to the carbocation center, with concomitant formation of a carbonyl group, would lead to a rearranged product. For example, protonation of the C2-hydroxyl group and loss of water would form a carbocation at C2. A 1,2-hydride shift from C1 to C2 would result in the formation of 2-hydroxybutanal.

Furthermore, this compound can be considered an enediol, which can potentially undergo keto-enol tautomerism. libretexts.orglibretexts.orgchemistrysteps.comnews-medical.net Under acidic or basic conditions, it could isomerize to the corresponding α-hydroxy ketone, 1-hydroxy-2-butanone. This tautomerization involves the migration of a hydrogen atom and the shifting of the double bond. The equilibrium between the enediol and the keto form would depend on their relative thermodynamic stabilities.

| Process | Conditions | Potential Product(s) |

| Pinacol Rearrangement | Acidic | 2-Hydroxybutanal |

| Keto-Enol Tautomerism | Acidic or Basic | 1-Hydroxy-2-butanone |

Advanced Mechanistic Studies on Reaction Pathways and Intermediates (e.g., using control experiments and theoretical calculations)

The comprehensive understanding of a chemical transformation requires delving deep into its reaction mechanism. For a molecule with multiple functional groups like this compound, advanced mechanistic studies are essential to map out the complex reaction pathways and identify fleeting intermediates. This is achieved through a powerful combination of meticulously designed control experiments and sophisticated theoretical calculations, which together provide a detailed picture of the reaction landscape.

Probing Mechanisms with Control Experiments

Control experiments are a cornerstone of mechanistic investigation, allowing chemists to test hypotheses about a reaction's course. By systematically altering reaction parameters or the structure of the reactants, researchers can isolate the factors that govern the formation of products.

A key technique in the chemist's arsenal (B13267) is isotopic labeling . While specific isotopic labeling studies on this compound are not extensively documented, the principles are well-established from research on analogous unsaturated alcohols. For example, strategically replacing hydrogen atoms with deuterium (B1214612) at the hydroxyl groups (C-O-D) or at specific carbon atoms (e.g., C1 or C4) of this compound would provide invaluable information. Observing how this isotopic substitution affects the reaction rate (a phenomenon known as the kinetic isotope effect) can help identify which bonds are broken in the rate-determining step of a reaction, such as in an oxidation or dehydration process.

Another type of control experiment involves modifying the substrate to block a potential reaction pathway. To ascertain the role of the double bond in a reaction of this compound, a parallel experiment could be run with its saturated counterpart, butane-1,2-diol. If the reaction fails to proceed with the saturated analog, it provides strong evidence for the direct involvement of the C=C double bond in the mechanism.

Theoretical Calculations as a Mechanistic Tool

In recent decades, theoretical calculations, particularly Density Functional Theory (DFT), have emerged as a revolutionary tool for elucidating reaction mechanisms. mdpi.com DFT allows for the computational modeling of molecular structures, reaction intermediates, and, crucially, the transition states that connect them. By calculating the potential energy surface of a reaction, researchers can map out the most energetically favorable pathways.

For this compound, theoretical calculations can be applied to:

Analyze Conformational Stability: Determine the most stable three-dimensional arrangements of the molecule and how their relative energies might influence which functional group is more likely to react first.

Model Reaction Pathways: Computationally explore competing mechanisms, such as concerted versus stepwise pathways in elimination or addition reactions. In the study of catalyzed deoxydehydration of vicinal diols, for instance, DFT has been instrumental in evaluating different routes, including the sequence of diol activation and oxygen atom transfer. rsc.org

Characterize Transient Species: Calculate the geometries and energies of high-energy intermediates and transition states that are often too short-lived to be observed experimentally.

The following interactive table presents hypothetical data, modeled on computational studies of related diol reactions, to illustrate how DFT can be used to compare the feasibility of different reaction pathways. chemrxiv.orgpku.edu.cn

| Reaction Pathway | Key Species | Calculated Activation Energy (kcal/mol) | Mechanistic Feature |

|---|---|---|---|

| Pathway A: Concerted [4+2] Cycloaddition | TS-A | 28.5 | A single transition state involving both the diene and dienophile moieties. |

| Product A | -15.0 (Relative Energy) | Thermodynamically stable cyclic ether product. | |

| Pathway B: Stepwise [4+2] Cycloaddition | TS-B1 (Rate-Determining) | 21.7 | Formation of the first C-C bond leading to a zwitterionic intermediate. |

| Intermediate B | +4.5 (Relative Energy) | A zwitterionic intermediate that can be stabilized by the solvent. | |

| TS-B2 | 8.2 | Ring-closure of the intermediate to form the final product. |

The hypothetical data in the table suggests that for this particular reaction, the stepwise pathway (Pathway B) would be kinetically favored due to its lower rate-determining activation energy (21.7 kcal/mol) compared to the concerted pathway (28.5 kcal/mol). This kind of quantitative insight is invaluable for building a robust mechanistic picture.

By integrating the findings from control experiments with the detailed energy landscapes provided by theoretical calculations, a comprehensive and well-supported understanding of the chemical reactivity of this compound can be achieved. This synergistic approach is at the forefront of modern chemical research, enabling the prediction and control of chemical reactions with increasing precision.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1,2-dihydroxy-2-butene, providing detailed information about its atomic connectivity, stereochemistry (E/Z isomerism), and preferred conformations in solution. core.ac.uknih.gov Both ¹H and ¹³C NMR spectra offer distinct and complementary data for a complete analysis.

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their electronic environment. The vinyl proton (=CH-) and the methyl protons (-CH₃) are particularly diagnostic for assigning stereochemistry. The coupling constants (J), which describe the interaction between neighboring protons, are crucial for confirming the cis or trans configuration across the double bond. For instance, the coupling constant between the vinyl proton and the methyl protons will differ between the E and Z isomers. docbrown.info

Furthermore, NMR is a powerful method for studying the molecule's dynamic behavior and conformational preferences. auremn.org.brcopernicus.org By analyzing NMR data, potentially in combination with theoretical calculations, it's possible to determine the rotational energy barriers around single bonds and the populations of different conformers in solution. copernicus.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, helping to build a three-dimensional picture of the molecule's average structure in solution.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Nucleus | Expected Chemical Shift (δ) ppm | Notes |

| C1 | ¹³C | 65-75 | Attached to a hydroxyl group. |

| C2 | ¹³C | 130-140 | sp² hybridized carbon of the double bond, attached to a hydroxyl group. |

| C3 | ¹³C | 125-135 | sp² hybridized carbon of the double bond. |

| C4 | ¹³C | 15-25 | Methyl group carbon. |

| H on C1 | ¹H | 4.0-4.5 | Protons on the carbon bearing a hydroxyl group. |

| H on C3 | ¹H | 5.5-6.0 | Vinylic proton, position and splitting pattern are key for stereochemistry. |

| H on C4 | ¹H | 1.6-1.9 | Methyl group protons. |

| H on OH | ¹H | Variable | Broad signal, position depends on solvent, concentration, and temperature. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and probing the structure of this compound through its fragmentation patterns. The molecular formula of this compound is C₄H₈O₂, corresponding to a nominal molecular weight of 88 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. researchgate.netlongdom.org For C₄H₈O₂, the exact mass is 88.05243 Da, and HRMS can measure this with sub-ppm accuracy, distinguishing it from other compounds with the same nominal mass. nih.gov

When coupled with Gas Chromatography (GC-MS), the compound can be separated from a mixture and analyzed. nih.gov Upon ionization in the mass spectrometer (commonly via electron ionization), the resulting molecular ion (M⁺) is energetically unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation pathways include:

Loss of a methyl radical (-CH₃): This results in a fragment ion at m/z 73.

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 70.

α-cleavage: Breakage of the C-C bond adjacent to the oxygen atom is a dominant pathway for alcohols. miamioh.edu Cleavage between C1 and C2 would yield a fragment at m/z 57 ([C₃H₅O]⁺).

Loss of an ethyl group (-C₂H₅): This would produce a fragment ion at m/z 59.

The relative abundance of these fragments creates a unique mass spectrum that serves as a molecular fingerprint. The most abundant fragment ion is referred to as the base peak. libretexts.org

The table below outlines the expected key ions in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 88 | Molecular Ion (M⁺) | [C₄H₈O₂]⁺ | - |

| 73 | [M - CH₃]⁺ | [C₃H₅O₂]⁺ | Loss of a methyl radical. |

| 70 | [M - H₂O]⁺ | [C₄H₆O]⁺ | Dehydration (loss of water). |

| 57 | [M - CH₂OH]⁺ | [C₃H₅O]⁺ | α-cleavage between C1 and C2. |

| 43 | [C₂H₃O]⁺ | [C₂H₃O]⁺ | Acylium ion, a common fragment. libretexts.org |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The IR spectrum of this compound is characterized by absorptions corresponding to its alcohol (O-H), alkene (C=C), and alkane (C-H) functionalities.

The key diagnostic absorption bands are:

O-H Stretch: A strong and broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding. libretexts.org

C-H Stretch (sp²): The stretching vibration of the C-H bond on the double bond typically appears just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range. spectroscopyonline.com

C-H Stretch (sp³): The C-H stretching vibrations of the methyl and methylene (B1212753) groups occur just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range. libretexts.org

C=C Stretch: The carbon-carbon double bond stretch gives rise to a medium to weak absorption in the 1640-1680 cm⁻¹ region. libretexts.org The intensity of this peak can be variable.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol functional group results in a strong absorption in the 1050-1250 cm⁻¹ range. libretexts.org

=C-H Bend: Out-of-plane bending vibrations (wags) for the hydrogens on the double bond occur in the 650-1000 cm⁻¹ "fingerprint region" and can sometimes help distinguish between cis (Z) and trans (E) isomers. docbrown.info

This collection of absorption bands provides definitive evidence for the presence of the key functional groups within the this compound structure.

This table summarizes the characteristic IR absorption frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkene (=C-H) | 3010 - 3100 | Medium |

| C-H Stretch | Alkane (-C-H) | 2850 - 2960 | Medium to Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Weak to Medium |

| C-O Stretch | Alcohol | 1050 - 1250 | Strong |

| =C-H Bend | Alkene | 650 - 1000 | Medium |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. It detects inelastic scattering of monochromatic light, providing a "vibrational fingerprint" that is unique to the molecule. mdpi.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the C=C double bond stretch, which can be weak in the IR spectrum, often produces a strong and sharp signal in the Raman spectrum, typically in the 1640-1680 cm⁻¹ region. This makes Raman particularly useful for confirming the presence of the alkene functionality. Symmetrical, non-polar bonds are generally more Raman active. The various C-C single bond stretches and C-H bending and stretching modes also contribute to the complex and highly specific fingerprint region of the Raman spectrum. libretexts.org

The table below lists key expected Raman shifts for this compound.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch | Alkene | 1640 - 1680 | Strong |

| C-C Stretch | Single Bond | 800 - 1200 | Medium |

| C-H Stretch | Alkene & Alkane | 2850 - 3100 | Strong |

| C-O Stretch | Alcohol | 1000 - 1200 | Weak to Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Chiral Derivatives)

This compound possesses a chiral center at the C2 carbon, making it a chiral molecule capable of existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules and their derivatives, as they respond differently to left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral compounds. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. rsc.org An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength and shows positive or negative peaks (Cotton effects) that are characteristic of a specific enantiomer.

While the chromophores in the parent this compound may be weak, creating chiral derivatives can enhance the ECD signal. By comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum-chemical calculations, the absolute stereochemistry (R or S) of a chiral center can be unequivocally assigned. nih.gov This combination of experimental and computational approaches is a cornerstone of modern stereochemical analysis. semanticscholar.org

Computational Chemistry and Theoretical Investigations of 1,2 Dihydroxy 2 Butene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental to determining the electronic structure and predicting various molecular properties of a compound. ornl.govnorthwestern.edu Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distributions, and energetic properties. ornl.govmdpi.com For molecules like 1,2-dihydroxy-2-butene, these methods can elucidate properties that govern its reactivity and spectroscopic characteristics.

DFT, particularly with hybrid functionals like B3LYP, has proven effective for conformational analysis and property prediction in related butanediol (B1596017) isomers. uc.pt These calculations can determine key electronic descriptors. For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of Mulliken effective charges on atoms reveals the polarity of bonds, such as the C-O and O-H bonds, which is crucial for predicting sites of reaction. researchgate.net

Ab initio methods, while often more computationally demanding, can provide highly accurate benchmark data. ornl.gov For vicinal diols, these methods have been used to study conformational equilibria and the nature of intramolecular interactions. nih.gov The choice of basis set, such as the Pople-style 6-311++G**, is critical for accurately describing diffuse electron density and hydrogen bonding. uc.pt

Below is a table summarizing the types of molecular properties of this compound that can be investigated using common quantum chemical methods.

| Property | Computational Method | Predicted Information | Relevance |

| Geometric Structure | DFT (e.g., B3LYP/6-31G(d,p)), MP2 | Bond lengths, bond angles, dihedral angles of the ground state. | Provides the fundamental 3D structure of the most stable conformer. |

| Electronic Energy | DFT, Coupled Cluster (e.g., CCSD(T)) | Total electronic energy, enthalpy, Gibbs free energy. researchgate.net | Used to compare the relative stability of isomers and conformers. |

| Molecular Orbitals | DFT, Hartree-Fock (HF) | HOMO/LUMO energies and spatial distributions. | Indicates regions of electron density available for reaction (nucleophilicity/electrophilicity). |

| Partial Atomic Charges | Mulliken, NBO, AIM analysis | Distribution of electron density across the molecule. | Helps identify polar bonds and sites susceptible to electrostatic interactions. |

| Dipole Moment | DFT, MP2 | Magnitude and direction of the molecular dipole. | Relates to the molecule's overall polarity and interaction with polar solvents. |

| Vibrational Frequencies | DFT, MP2 | Predicted infrared (IR) absorption frequencies. | Aids in the characterization of the molecule and confirmation of stable structures (absence of imaginary frequencies). researchgate.net |

Mechanistic Elucidation of Reactions via Transition State Analysis and Reaction Path Optimization

Computational chemistry is an indispensable tool for mapping out the detailed mechanisms of chemical reactions. mcmaster.ca By calculating the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum-energy reaction path. mcmaster.ca

For this compound, several reactions could be investigated, including isomerization, dehydration, and oxidation. The process of mechanistic elucidation typically involves:

Proposing a Reaction Coordinate: A plausible pathway for the transformation is hypothesized. For example, in the acid-catalyzed dehydration of a diol, this could involve protonation of a hydroxyl group, followed by water loss and carbocation formation. researchgate.net

Locating the Transition State (TS): Algorithms are used to search for the saddle point on the PES corresponding to the TS. This requires finding a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mcmaster.ca

Reaction Path Optimization: The Intrinsic Reaction Coordinate (IRC) method is then used to follow the path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest. mcmaster.ca

A theoretical study on the cyclodehydration of the related 2-butene-1,4-diol (B106632) utilized such methods to visualize the entire reaction process, including bond breaking and formation, and to calculate the activation energy. researchgate.net This approach could similarly be applied to understand, for example, the conversion of this compound to other C4 compounds.

The table below outlines a hypothetical workflow for the computational study of an acid-catalyzed dehydration of this compound.

| Step | Computational Task | Objective |

| 1. Reactant/Product Optimization | Geometry optimization of this compound and potential products (e.g., an enol or keto alcohol). | Find the minimum energy structures of the starting material and final products. |

| 2. Transition State Guess | Use methods like relaxed surface scans or synchronous transit-guided quasi-Newton (QST2/QST3) to generate an initial guess for the TS structure. | Provide a reasonable starting point for the TS optimization algorithm. |

| 3. Transition State Optimization | Optimize the guessed structure to a first-order saddle point. | Precisely locate the geometry and energy of the transition state. |

| 4. Frequency Calculation | Calculate vibrational frequencies at the optimized TS geometry. | Confirm the structure is a true transition state (one imaginary frequency). |

| 5. IRC Calculation | Follow the minimum energy path from the TS towards both the reactant and product. | Verify that the TS connects the desired reactant and product, confirming the mechanism. |

| 6. Energy Profile Construction | Calculate the relative energies of all species (reactant, TS, product) to determine the activation energy and reaction enthalpy. | Quantify the kinetic and thermodynamic feasibility of the proposed reaction pathway. |

Prediction of Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity

Computational methods are particularly powerful in predicting the stereochemical outcome of asymmetric reactions, where the formation of one stereoisomer is favored over others. researchgate.net For the synthesis of vicinal diols like this compound, asymmetric dihydroxylation of the corresponding alkene (in this case, 1,3-butadiene (B125203) or a derivative) is a key synthetic route. organic-chemistry.orgscispace.com

The Sharpless Asymmetric Dihydroxylation, for example, uses a chiral catalyst to deliver two hydroxyl groups to a double bond with high enantioselectivity. beilstein-journals.org Computational modeling of these reactions can explain the origin of this selectivity. By building molecular models of the transition states for the formation of the different possible stereoisomers, their relative energies can be calculated. According to transition state theory, the pathway with the lower energy transition state will be faster, leading to the major product.

These models, often using a combination of molecular mechanics (MM) for the bulky catalyst ligand and DFT for the reactive core, analyze the steric and electronic interactions between the substrate and the chiral catalyst. researchgate.net The calculations can reliably predict which face of the alkene is more accessible for attack and thus which enantiomer or diastereomer will be preferentially formed. researchgate.net

The table below illustrates how computational results could be used to predict the stereochemical outcome for a hypothetical asymmetric dihydroxylation to form (2R,3R)- and (2S,3S)-1,2-dihydroxy-2-butene.

| Transition State Model | Method | Calculated Relative Energy (kcal/mol) | Predicted Selectivity (at 298 K) |

| TS leading to (2R,3R) product | DFT (e.g., M06/6-311+G(d,p)) | 0.00 (Reference) | Major enantiomer |

| TS leading to (2S,3S) product | DFT (e.g., M06/6-311+G(d,p)) | +2.1 | Minor enantiomer |

| Predicted Enantiomeric Excess (ee) | Calculated from ΔG‡ | ~95% ee | High enantioselectivity |

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding in Related Diols)

The three-dimensional shape and flexibility of a molecule, defined by its various conformations, are critical to its physical properties and reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. researchgate.net For this compound, rotation around the C-C and C-O single bonds will lead to multiple conformers.

A key feature in diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can significantly stabilize certain conformations. However, for vicinal diols (where the -OH groups are on adjacent carbons), the existence and nature of this bond are subjects of debate. nih.gov

Geometric Evidence: Some studies consider a short O···H distance and a favorable O-H···O angle as evidence for a hydrogen bond, which often favors a gauche arrangement of the O-C-C-O dihedral angle. aip.org

Topological Analysis (AIM): Other studies, using Bader's Quantum Theory of Atoms in Molecules (AIM), argue that a true hydrogen bond requires the presence of a bond critical point between the hydrogen and the acceptor oxygen. Several computational investigations on ethane-1,2-diol and other vicinal diols have failed to find such a critical point, suggesting that the interaction is more of a weak, stabilizing electrostatic contact than a formal hydrogen bond. nih.gov

Despite this debate, computational methods like DFT are essential for mapping the potential energy surface (PES) by systematically changing key dihedral angles. This allows for the calculation of the relative energies of different conformers and the rotational barriers between them. researchgate.net For instance, in cis-1,2-cyclohexanediol, DFT calculations identified four low-energy conformers, with the most stable one being stabilized by an intramolecular O-H···O interaction. aip.org

| Conformer of a Vicinal Diol | O-C-C-O Dihedral Angle | O···H Distance (Å) | O-H···O Angle (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond (AIM Criteria) |

| Gauche-1 (gG'g) | ~60° | 2.1 - 2.5 | 100 - 120 | 0.00 | Not satisfied |

| Gauche-2 (gGg) | ~70° | > 3.0 | N/A | +0.5 - 1.0 | No |

| Anti (tTt) | 180° | > 4.0 | N/A | +1.0 - 2.0 | No |

Molecular Dynamics Simulations for Reactive Systems

While quantum chemical calculations typically investigate static structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic evolution of a molecular system over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, using a force field (classical MD) or on-the-fly quantum calculations (ab initio MD) to describe the forces between them.

For a reactive system involving this compound, MD simulations can offer unique insights that static calculations cannot:

Solvent Effects: MD can explicitly model the interactions between the diol and surrounding solvent molecules, providing a more realistic picture of conformational preferences and reaction energetics in solution.

Reaction Dynamics: For very fast reactions, MD can be used to simulate the actual trajectory of a reaction, revealing whether a process is concerted (bonds break and form simultaneously) or stepwise (involving a short-lived intermediate). nih.gov Studies on dienolate [4+2] reactions have used MD to measure the time gap between the formation of the two new bonds, classifying mechanisms as synchronous or asynchronous. nih.gov

Transport Properties: MD simulations have been used to investigate the transport of related molecules like 2,3-butanediol (B46004) through membranes, revealing information about diffusivity and interactions at a molecular level. digitellinc.com This could be relevant for understanding the behavior of this compound in biological or separation systems.

By combining high-level quantum chemical calculations for energetics with MD simulations for dynamics and environmental effects, a comprehensive theoretical understanding of this compound can be achieved.

Applications in Complex Molecule Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

As a bifunctional molecule, 1,2-Dihydroxy-2-butene possesses both nucleophilic hydroxyl groups and a reactive alkene moiety, positioning it as a potential building block in organic synthesis. The vicinal diol arrangement is a key structural motif in many natural products and pharmaceutical ingredients. fiveable.meresearchgate.net In principle, this compound could be used to introduce this functional group array into more complex molecular architectures.

The hydroxyl groups can undergo standard alcohol reactions, while the double bond is available for various addition reactions. This duality would allow for stepwise functionalization, making it a potentially versatile synthon. For instance, one hydroxyl group could be protected, allowing the other to react, followed by reactions at the double bond, and finally, deprotection to reveal the second hydroxyl for further transformation.

Precursor in the Synthesis of Advanced Organic Intermediates

Vicinal diols are crucial precursors for synthesizing other important functional groups. fiveable.me Through oxidative cleavage of the carbon-carbon bond between the hydroxyl groups, vicinal diols can be converted into aldehydes or ketones. fiveable.mewikipedia.org The presence of the double bond in this compound would lead to unsaturated carbonyl compounds, which are valuable intermediates in their own right.

Furthermore, the reaction of vicinal diols with hydroxyl radicals can lead to the formation of α-hydroxyl alkyl radicals, which can undergo further transformations like water elimination. nih.govrsc.org Such reactivity could be exploited to generate unique radical intermediates for subsequent carbon-carbon bond-forming reactions.

Development of Novel Polymeric Materials (e.g., as a comonomer or for functionalizing chain transfer)

While its isomer, 2-butene-1,4-diol (B106632), is utilized as a comonomer and cross-linking agent in the production of polymers like alkyd resins and polyurethanes, chemicalbook.com there is a lack of specific data on the use of this compound in polymerization. The steric hindrance caused by the disubstituted double bond in but-2-ene structures can make polymerization difficult. quora.com

Theoretically, the two hydroxyl groups could allow it to act as a chain extender or comonomer in polycondensation reactions to form polyesters or polyethers. The pendant double bond would then be available for post-polymerization modification, such as cross-linking or grafting, to alter the material's properties. The introduction of hydroxyl groups into polyolefins has been shown to increase nucleation density and regulate crystallization behaviors, a role this diol could potentially play if incorporated into a polymer backbone. nih.gov

Synthetic Applications in Chemical Transformations Requiring Unsaturated Diols

Unsaturated diols are valuable substrates in a variety of metal-catalyzed reactions. Ruthenium(0) complexes, for example, catalyze a range of C-C bond-forming reactions with vicinal diols. nih.govnih.gov These transformations often proceed through a mechanism involving the dehydrogenation of the diol to a transient dione, which then participates in cycloaddition reactions. nih.gov

Specific transformations where unsaturated vicinal diols are reactive partners include:

Ruthenium-catalyzed [4+2] cycloadditions with dienes to form cyclohexene diols. nih.gov

Hydrohydroxyalkylation , a ruthenium-catalyzed C-C coupling of vicinal diols and alkynes to produce β,γ-unsaturated α-hydroxyketones. nih.gov

Dehydrative C-H coupling reactions , where a cationic ruthenium-hydride complex can catalyze the reaction of a diol with an arylamine to form indole scaffolds. mdpi.com

While these reactions have been demonstrated for various vicinal diols, their specific application using this compound as the substrate is not explicitly detailed in the surveyed literature.

Atmospheric Chemistry and Environmental Transformation Pathways

Gas-Phase Oxidation Reactions and Reaction Rates with Atmospheric Radicals (e.g., OH radicals, ozone)

The primary removal process for 1,2-Dihydroxy-2-butene from the atmosphere is through gas-phase reactions with key atmospheric oxidants, most notably the hydroxyl radical (OH) during the day and to a lesser extent, ozone (O3). harvard.edu The OH radical is a highly reactive species often referred to as the "detergent of the atmosphere" due to its role in oxidizing a vast array of volatile organic compounds (VOCs). harvard.edu

The reaction with ozone is another potential atmospheric sink for this compound. Ozonolysis of alkenes proceeds via the Criegee mechanism, leading to the formation of a carbonyl and a carbonyl oxide, the latter of which can decompose to produce OH radicals. mit.edu This reaction can be a significant source of OH radicals, particularly at night. mit.edu

Table 1: Estimated Reaction Rates and Atmospheric Lifetimes for this compound with Atmospheric Oxidants Note: Data for this compound is estimated based on similar compounds due to a lack of direct experimental data.

| Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Average Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |

| OH Radical | ~1-5 x 10⁻¹⁰ | 2 x 10⁶ | ~0.5 - 2.8 hours |

| Ozone (O₃) | ~1-10 x 10⁻¹⁷ | 7 x 10¹¹ | ~0.4 - 4 days |

Formation of Secondary Organic Aerosols (SOA) from Alkene Diol Oxidation

The atmospheric oxidation of this compound is expected to contribute to the formation of Secondary Organic Aerosols (SOA). SOA is formed when the oxidation products of volatile organic compounds have low enough volatility to partition into the particle phase. nih.gov The oxidation of alkene diols, particularly those derived from biogenic sources like isoprene (B109036), has been identified as a pathway for SOA formation. nih.gov

The initial reaction of this compound with OH radicals will produce a variety of oxygenated products. These first-generation products can undergo further oxidation, leading to compounds with lower volatility and higher potential for partitioning to the aerosol phase. nih.gov The presence of hydroxyl groups in the parent molecule already lowers its volatility, and subsequent oxidation will further decrease it, enhancing the likelihood of SOA formation. nih.gov Studies on other unsaturated compounds have shown that their oxidation leads to the formation of products like methyl glyoxal (B1671930), which is a known precursor for SOA formation. copernicus.orgresearchgate.net

The yield of SOA from the oxidation of a given precursor depends on various factors, including the concentration of the precursor, the oxidant levels, and environmental conditions such as temperature and the presence of pre-existing aerosol particles. copernicus.org While specific SOA yields for this compound are not available, research on isoprene-derived C5-alkene diols indicates that they can be precursors to SOA components. nih.gov

Identification of Atmospheric Transformation Products (e.g., C5-alkene triols from isoprene oxidation)

The atmospheric transformation of this compound will result in a suite of oxygenated products. Based on the chemistry of similar alkenes and diols, several key transformation products can be anticipated.

The initial addition of an OH radical to the double bond of this compound will form a hydroxyalkyl radical. In the presence of oxygen, this will rapidly form a peroxy radical (RO₂). This RO₂ radical can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of various stable products.

Drawing an analogy from the well-studied atmospheric oxidation of isoprene, which produces C5-alkene triols, it is plausible that the oxidation of this compound (a C4-alkene diol) would lead to the formation of C4-alkene triols and tetrols. nih.govacs.orgnsf.gov For instance, the oxidation of isoprene-derived C5-alkene diols has been shown to produce 2-methyltetrols. nih.gov Similarly, the oxidation of this compound could lead to the formation of butanetetrols.

Other potential transformation products include smaller carbonyl compounds resulting from the cleavage of the carbon-carbon double bond during ozonolysis or further oxidation of the initial products. These could include compounds like glycolaldehyde (B1209225) and methylglyoxal. acs.orgnih.gov

Table 2: Potential Atmospheric Transformation Products of this compound

| Product Class | Example Compounds | Formation Pathway |

| Triols | Butane-1,2,3-triol | OH-initiated oxidation |

| Tetrols | Butane-1,2,3,4-tetrol | Further oxidation of triols |

| Carbonyls | Glycolaldehyde, Methylglyoxal | Ozonolysis, C-C bond cleavage |

| Epoxides | 2,3-epoxybutane-1,2-diol | OH-initiated oxidation |

Environmental Fate and Degradation Mechanisms in Various Media

The environmental fate of this compound will be dictated by its physical and chemical properties and the characteristics of the receiving environmental compartment.

In the atmosphere , as discussed, its persistence is limited by rapid gas-phase oxidation, with an estimated lifetime on the order of hours to a few days. pops.int This degradation prevents long-range atmospheric transport.

In aquatic environments , this compound is expected to be readily biodegradable. dupont.caoecd.org Studies on the structurally similar 1,4-butanediol (B3395766) show that it is rapidly degraded by microorganisms. researchgate.net Given its water solubility due to the two hydroxyl groups, it is likely to remain in the water column rather than partitioning to sediment. Bioaccumulation is not expected to be a significant process for this compound. mpfs.io

In soil , this compound is also expected to undergo rapid biodegradation. Its mobility in soil will depend on the soil type and organic matter content, but its water solubility suggests it could be mobile in soil water.

The primary degradation mechanism in aquatic and soil environments is expected to be microbial oxidation. Microorganisms can utilize such diols as a carbon source, breaking them down into simpler molecules like carbon dioxide and water. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Bio-Inspired Synthetic Routes

Bio-inspired synthesis seeks to mimic nature's enzymatic pathways to create complex molecules with high selectivity and efficiency. For vicinal diols like 1,2-dihydroxy-2-butene, this often involves emulating the action of enzymes that catalyze the dihydroxylation of alkenes. scispace.comlibretexts.org

Key bio-inspired approaches applicable to the synthesis of this compound include the use of non-heme manganese complexes that mimic the function of manganese-dependent oxygenases. These catalysts, in conjunction with environmentally benign oxidants like hydrogen peroxide, can facilitate the cis-dihydroxylation of a wide range of olefins. organic-chemistry.org The development of such systems offers a sustainable alternative to traditional heavy metal catalysts. scispace.comorganic-chemistry.org Enzymatic cascade reactions, which combine multiple enzymatic steps in a single pot, are also a promising avenue for producing chiral diols from simple, inexpensive starting materials like aldehydes. researchgate.net

Table 1: Comparison of Catalytic Systems for Alkene Dihydroxylation

| Catalytic System | Typical Substrate | Oxidant | Key Advantage |

|---|---|---|---|

| Osmium Tetroxide (Sharpless AD) | Alkenes | N-Methylmorpholine N-oxide (NMO) | High stereoselectivity, well-established |

| Potassium Permanganate | Alkenes | KMnO4 (itself) | Inexpensive |

| Non-Heme Manganese Complexes | Alkenes | Hydrogen Peroxide (H2O2) | Bio-inspired, uses greener oxidant |

| Dioxygenases (Whole-cell) | Arenes, Alkenes | O2 | High regio- and stereoselectivity |

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. rsc.org By conducting reactions in a continuous stream through a reactor, precise control over parameters like temperature, pressure, and reaction time is achieved. This is particularly beneficial for reactions involving unstable intermediates or exothermic processes, which are common in oxidation chemistry. rsc.org

For the synthesis of this compound, a flow process could be designed for the dihydroxylation of 2-butene (B3427860). The integration of flow chemistry allows for the safe handling of potent oxidants and the potential for in-line purification, streamlining the production process. rsc.org Furthermore, flow systems can be coupled with sustainable practices, such as the use of immobilized catalysts that can be easily recovered and reused, and the integration of green solvents. google.com For instance, electrochemical methods for dihydroxylation have been developed that use water as the hydroxyl source, representing a highly sustainable approach. organic-chemistry.org

Advanced Spectroscopic Probes for in situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and mechanism. Advanced spectroscopic techniques applied in situ (within the reaction vessel in real-time) provide a powerful window into these processes without the need for sampling.

For a potential synthesis of this compound, in situ Infrared (IR) spectroscopy could be employed to monitor the consumption of the starting alkene and the formation of the diol product. rsc.org Diagnostic IR absorbances for the key functional groups allow for the quantification of reactant and product concentrations over time. rsc.org This data is invaluable for reaction optimization, enabling chemists to identify the optimal reaction conditions to maximize yield and minimize byproduct formation. Such monitoring is crucial for both batch and continuous flow processes to ensure consistency and efficiency. chemicalbook.com

Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis. mit.eduacs.orgnih.govacs.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions with remarkable accuracy. mit.eduacs.orgnih.govacs.org

Table 2: Applications of AI/ML in Chemical Synthesis

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Reaction Outcome Prediction | Predicts the major product of a reaction given reactants and conditions. | Helps select the most effective known dihydroxylation method for 2-butene. |

| Condition Optimization | Recommends optimal temperature, solvent, and catalyst for a desired transformation. | Reduces the experimental effort needed to find high-yield conditions. |

| Retrosynthesis Planning | Proposes a step-by-step synthetic pathway from starting materials to the target. | Could generate novel and more efficient synthetic routes. |

| Catalyst Design | Suggests new catalyst structures with enhanced activity or selectivity. | Accelerates the development of bespoke catalysts for selective dihydroxylation. |

Targeted Synthesis of Chiral this compound Derivatives for Specific Applications

Chirality plays a crucial role in the biological activity of many molecules. The targeted synthesis of specific stereoisomers (enantiomers) of this compound could yield valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive compounds. researchgate.netacs.org

Asymmetric dihydroxylation, most famously the Sharpless asymmetric dihydroxylation, provides a powerful method for producing enantioenriched vicinal diols from alkenes. organic-chemistry.orgwikipedia.org This method utilizes chiral ligands to control the stereochemical outcome of the reaction. By selecting the appropriate chiral ligand, it would be theoretically possible to synthesize either the (R,R) or (S,S) enantiomer of 1,2-dihydroxybutane-2,3-diol, which could then be further modified to yield chiral derivatives of this compound. Bio-catalytic methods, using enzymes such as oxidoreductases and lyases, also offer excellent stereocontrol and are increasingly used for the synthesis of chiral diols. scispace.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.